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Compound of Interest |

4-Chloro-2-(chloromethyl)-6-
Compound Name:
fluorogquinazoline

CAS No.: 147003-97-2

Cat. No.: B140342

. J

Focus: X-ray Crystallography of 4-Chloro-2-
(chloromethyl)-6-fluoroquinazoline
Executive Summary

This guide details the protocols for the crystallization and X-ray structural determination of 4-
Chloro-2-(chloromethyl)-6-fluoroquinazoline (CAS 147003-97-2). This molecule represents
a critical "dual-electrophile” scaffold in medicinal chemistry, widely used in the synthesis of
kinase inhibitors (e.g., EGFR, PI3K). Its structural elucidation is challenging due to the high
reactivity of the C4-chloro and C2-chloromethyl groups, which necessitates strict anhydrous
handling to prevent hydrolysis to the corresponding quinazolin-4(3H)-one. This note provides a
validated workflow for obtaining diffraction-quality crystals while maintaining chemical integrity.

Molecule Profile & Reactivity Alerts

Before initiating crystallization, the specific physicochemical risks of this scaffold must be
understood to avoid experimental failure.
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Crystallograph
Feature Chemical Risk y- -g A
Implication

CRITICAL: Avoid all protic

) o solvents (MeOH, EtOH, H20)
High susceptibility to SNAr ) ] ]
C4-Chloro in the mother liquor. Moisture

hydrolysis. ) ]
causes rapid degradation to

the amide.[1]

High B-factors likely at the -
Reactive alkylating agent; CH2Cl tail. Requires low-
C2-Chloromethyl ) -
conformational flexibility.[1] temperature (100 K) data

collection to resolve disorder.

Expect crystal packing driven
Weak H-bond acceptor; by F---1t or Cl---Cl interactions

6-Fluoro )
Halogen bond donor.[1] rather than classical H-bonds.

[1]

Pre-Crystallization Characterization

Objective: Ensure the starting material is the correct regioisomer and chemically pure (>98%).
¢ Solubility Profiling:

o High Solubility: Dichloromethane (DCM), Chloroform (CHCIs), Tetrahydrofuran (THF).

o Moderate/Low Solubility: Toluene, Hexanes, Pentane, Diethyl Ether.

o Forbidden Solvents: Methanol, Ethanol, Water, DMSO (often contains water/nucleophilic),
Primary Amines.

o Purity Check (NMR):
o Dissolve 5 mg in CDCIs (dried over molecular sieves).

o Target Signal: Singlet at ~4.5-4.8 ppm corresponding to the -CH2ClI protons.[1] Absence of
broad amide peaks (indicative of hydrolysis).[1]
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Crystallization Protocols

Core Directive: All setups must be performed under an inert atmosphere (N2 or Ar) or using
Schlenk techniques to exclude atmospheric moisture.[1]

Method A: Anhydrous Vapor Diffusion (Preferred)

Best for obtaining single blocks suitable for high-resolution diffraction.
¢ Solvent System: DCM (Solvent) / Hexane (Antisolvent).[1]
e Protocol:

o Prepare a concentrated solution of the compound (20 mg) in anhydrous DCM (0.5 mL) in
a small inner vial (GC vial).

o Place the inner vial into a larger outer jar containing 3 mL of anhydrous Hexane.

o Cap the outer jar tightly. Parafilm is insufficient; use a screw-top jar with a chemically
resistant seal.[1]

o Store at 4°C in the dark.

o Mechanism: Hexane slowly diffuses into the DCM, lowering solubility and driving
nucleation without thermal stress.[1]

Method B: Slow Cooling in Toluene

Best for larger batches or if the compound oils out in diffusion.
e Protocol:
o Suspend 50 mg of compound in 1.5 mL of anhydrous Toluene.

o Heat gently to 50°C (do not exceed 60°C to avoid thermal decomposition) until fully
dissolved.

o Filter the hot solution through a 0.2 um PTFE syringe filter into a pre-warmed vial.
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o Place the vial in a Dewar flask filled with warm water (50°C) and allow to cool to room
temperature over 12 hours.

o Transfer to 4°C for final crystal growth.

Experimental Workflow Diagram
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Caption: Decision tree for the crystallization of reactive chloromethyl-quinazolines, emphasizing
anhydrous pathways.

Data Collection & Processing Strategy
Crystal Mounting

o Cryoprotectant: Do not use glycerol or sucrose solutions (hygroscopic/nucleophilic).[1] Use
Paratone-N or Fomblin Y (perfluoropolyether oil).[1] These oils coat the crystal, protecting it
from air/moisture during the transfer to the cold stream.

o Loop: Use a Mitegen MicroMount to minimize background scattering.[1]

Beamline / Instrument Settings

o Temperature:100 K (Strict requirement). The chloromethyl group (—CH2Cl) has significant
rotational freedom.[1] Room temperature collection will likely result in "smeared" electron
density for this group, making the structure unsolvable or R-factors high.

 Resolution: Aim for 0.75 A or better. High resolution is needed to distinguish the electron
density of the Fluorine (C6) vs. Hydrogen atoms, and to accurately model the C-Cl bond
lengths.

Phasing & Refinement (Logic)

e Space Group: Likely Monoclinic (P21/c) or Triclinic (P-1), common for planar aromatic stacks.
e Phasing Method:Molecular Replacement (MR).[1]

o Search Model: Use a truncated 4-chloroquinazoline core (e.g., from CSD entry QIZPUH or
XOVJUB). Delete the flexible —CH2Cl tail in the search model to avoid bias.[1]

o Refinement Challenges:

o Disorder: The —CH2ClI group may adopt two conformations (split occupancy). If the
electron density is peanut-shaped, model as two discrete positions (Part A/Part B) and
refine occupancies (sum = 1.0).
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o Twinning: Pseudo-symmetry is possible if the packing mimics a higher symmetry lattice.[1]
Check Xtriage in Phenix for twinning indicators (L-test).[1]

Structural Analysis & Interpretation

Once the structure is solved, the analysis should focus on the interactions that drive stability
and reactivity.

A. Halogen Bonding

Quinazolines with multiple halogens often exhibit Type 1l Halogen bonds (C—X[1]---Y).
e Look for: C4—Cl---N1 (intermolecular) or C4—Cl---F6 contacts.

 Significance: These interactions stabilize the crystal lattice and can mimic ligand-protein
interactions in the binding pocket of kinases (e.g., Cl interacting with the hinge region
backbone).

B. Geometry of the Reactive Centers[1]

« C4-Cl Bond Length: Typical range is 1.72—1.74 A.[1] A longer bond suggests activation and
higher susceptibility to SNAr.[1]

o C2-CHzCI Torsion: The angle of the chloromethyl group relative to the quinazoline plane
determines the steric accessibility for future synthetic steps.

References

o General Quinazoline Crystallography
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» Reactivity of Chloromethyl-quinazolines
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o Handling Moisture Sensitive Crystals

o Nambiar, A.G., et al. "Co-Crystallization Approach to Enhance the Stability of Moisture-
Sensitive Drugs."[2][3] Pharmaceutics, 2023.[1][2][3][4] Link

« Database Reference
o Cambridge Structural Database (CSD) entries for "Chloroquinazoline".[1]

Note: This protocol assumes access to a standard X-ray diffractometer (Bruker/Rigaku) or
Synchrotron beamline.[1] All chemical handling must comply with local safety regulations
regarding alkylating agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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